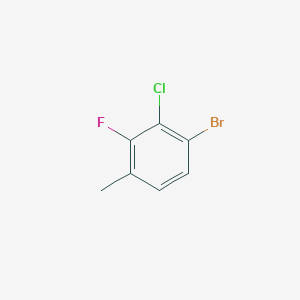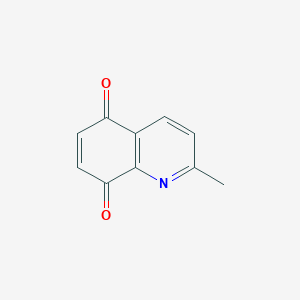
5,8-Quinolinedione, 2-methyl-
Overview
Description
“5,8-Quinolinedione, 2-methyl-” is a chemical compound with the molecular formula C10H7NO2 . It is also known by other names such as 2-Methyl-5,8-chinolindion, 2-Méthyl-5,8-quinoléinedione, and 2-methyl-5,8-dihydro-5,8-dioxoquinoline .
Synthesis Analysis
The synthesis of 5,8-Quinolinedione derivatives has been studied extensively. For instance, the chemical structures of 5,8-quinolinedione and 5,8-isoquinoline derivatives were analyzed using FT-IR spectroscopy supplemented with theoretical DFT calculations . Another study presented the synthesis and characterization of new 6,7-dichloro-5,8-quinolinedione derivatives with various groups at the C2 position .Molecular Structure Analysis
The molecular structure of “5,8-Quinolinedione, 2-methyl-” has been analyzed using various techniques. The average mass of the molecule is 173.168 Da and the monoisotopic mass is 173.047684 Da .Chemical Reactions Analysis
The chemical reactions involving 5,8-Quinolinedione derivatives have been analyzed using Fourier Transform Infrared Spectroscopy (FT-IR). The most significant difference in the spectra occurred in the region of carbonyl bands. For compounds with the 5,8-quinolinedione moiety, two separated C=O vibration peaks were observed .Physical And Chemical Properties Analysis
The physical and chemical properties of “5,8-Quinolinedione, 2-methyl-” have been analyzed. The molecular formula of the compound is C10H7NO2 .Scientific Research Applications
Anticancer Activity
5,8-Quinolinedione derivatives, including 2-methyl variants, have shown potential in anticancer research. Structural and vibrational investigations, along with quantum chemical calculations, have highlighted their potential as anticancer active compounds. Notably, 6,7-Dichloro-2-methyl-5,8-quinolinedione exhibited higher cytotoxic activity against cancer cell lines with higher levels of the NQO1 enzyme, such as melanoma and breast cancer cell lines. Molecular docking studies have been used to examine interactions with the NQO1 enzyme, suggesting a role in targeted cancer therapies (Kadela-Tomanek et al., 2018).
Antimicrobial Activity
Research has also focused on the antimicrobial properties of 5,8-quinolinedione derivatives. In vitro studies have revealed significant antibacterial and antifungal effects. For instance, bis(arylthio) substituted 5,8-quinolinedione derivatives displayed notable activity against various gram-negative and gram-positive bacteria, as well as fungi strains. These findings open avenues for developing new antimicrobial agents (Yıldırım, 2020).
Antiviral Potential
Recent studies have also explored the potential of 5,8-quinolinedione derivatives in antiviral research, particularly against SARS-CoV-2. Spectroscopic investigations and molecular docking studies have been conducted to assess interactions with SARS-CoV-2 proteins. The results indicated that some derivatives could be promising candidates for anti-SARS-CoV-2 drugs, highlighting their relevance in ongoing pandemic response efforts (Kadela-Tomanek et al., 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-methylquinoline-5,8-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c1-6-2-3-7-8(12)4-5-9(13)10(7)11-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRKLPUYGHMXDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327760 | |
| Record name | 5,8-Quinolinedione, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90800-33-2 | |
| Record name | 5,8-Quinolinedione, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



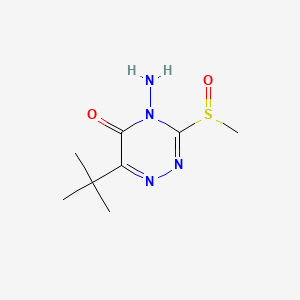

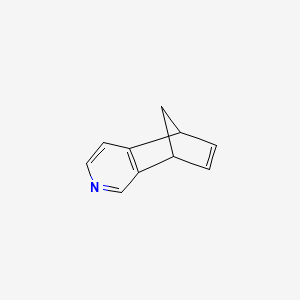
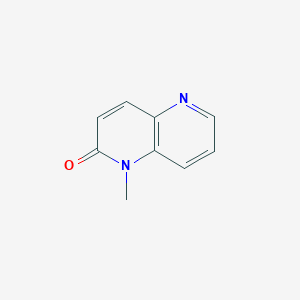
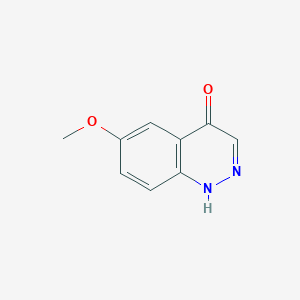

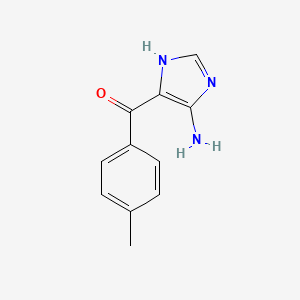


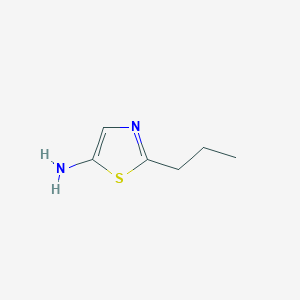

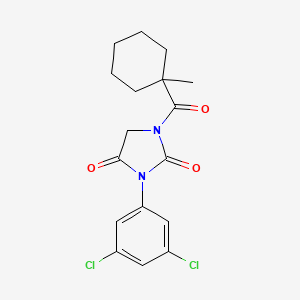
![(5S)-5,7-dimethyl-1,2,3,5-tetrahydropyrrolo[1,2-d][1,4]diazepin-4-one](/img/structure/B3361017.png)
